![molecular formula C18H29N3O3S B5612177 1-[(dimethylamino)sulfonyl]-N-(2-methyl-1-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5612177.png)
1-[(dimethylamino)sulfonyl]-N-(2-methyl-1-phenylpropyl)-3-piperidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 1-[(dimethylamino)sulfonyl]-N-(2-methyl-1-phenylpropyl)-3-piperidinecarboxamide often involves multi-step reactions, starting with basic piperidine structures and introducing various substituents through reactions like sulfonylation, alkylation, and amidation. For instance, the synthesis of biologically active O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine was achieved by coupling 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine, followed by substitution at the oxygen atom with different electrophiles in the presence of sodium hydride and dimethylformamide (Khalid et al., 2013). Another example involves the synthesis of 1-(Substituted Phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydropyridine-5-carboxylic acid diethylamides, starting from corresponding pyridinium ylides and using sodium borohydride reduction (Gangapuram & Redda, 2006).
properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-(2-methyl-1-phenylpropyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-14(2)17(15-9-6-5-7-10-15)19-18(22)16-11-8-12-21(13-16)25(23,24)20(3)4/h5-7,9-10,14,16-17H,8,11-13H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEFOMSDGWTAEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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